1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl)
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Overview
Description
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol It is known for its unique structure, which includes a butanone backbone with a hydroxy group and a trimethoxyphenyl group attached
Preparation Methods
The synthesis of 1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) typically involves the reaction of 4-hydroxy-1-butanone with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Condensation: It can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butanone,4-hydroxy-1-(2,4,6-trimethoxyphenyl) can be compared to other similar compounds, such as:
1-Butanone,1-(2,4,5-trihydroxyphenyl): This compound has a similar structure but with different hydroxylation patterns, leading to distinct chemical and biological properties.
1-Butanone,1-(2,6-dihydroxy-4-methoxyphenyl): Another similar compound with variations in the position and number of methoxy and hydroxy groups.
Properties
Molecular Formula |
C13H18O5 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-hydroxy-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O5/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
CCPVPBCKLIVPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCO)OC |
Origin of Product |
United States |
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